3-[(Cyclopropylcarbonyl)amino]-2-thiophenecarboxylic Acid
Overview
Description
3-[(Cyclopropylcarbonyl)amino]-2-thiophenecarboxylic Acid is an organic compound belonging to the class of thiophene carboxamides. It features a thiophene ring substituted with a cyclopropylcarbonylamino group and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Cyclopropylcarbonyl)amino]-2-thiophenecarboxylic Acid typically involves the reaction of 2-thiophenecarboxylic acid with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then treated with ammonia or an amine to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 3-[(Cyclopropylcarbonyl)amino]-2-thiophenecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acid chlorides or anhydrides in the presence of a base for esterification; amines for amidation.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Esters or amides.
Scientific Research Applications
3-[(Cyclopropylcarbonyl)amino]-2-thiophenecarboxylic Acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-[(Cyclopropylcarbonyl)amino]-2-thiophenecarboxylic Acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic enzymes or disruption of cellular signaling pathways .
Comparison with Similar Compounds
- 2-[(Cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate
Comparison: 3-[(Cyclopropylcarbonyl)amino]-2-thiophenecarboxylic Acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays, making it a valuable compound for targeted research.
Biological Activity
Overview
3-[(Cyclopropylcarbonyl)amino]-2-thiophenecarboxylic Acid, an organic compound classified as a thiophene carboxamide, has garnered attention in scientific research due to its potential biological activities. This compound features a thiophene ring substituted with a cyclopropylcarbonylamino group and a carboxylic acid group, which may contribute to its unique properties and mechanisms of action.
Property | Value |
---|---|
IUPAC Name | 3-(cyclopropanecarbonylamino)thiophene-2-carboxylic acid |
Molecular Formula | C₉H₉N₁O₃S |
Molecular Weight | 211.24 g/mol |
CAS Number | 926273-18-9 |
Synthesis
The synthesis of this compound typically involves the reaction of 2-thiophenecarboxylic acid with cyclopropylcarbonyl chloride, using triethylamine as a base under anhydrous conditions. This method aims to prevent hydrolysis of the acid chloride, ensuring higher yields of the desired product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is hypothesized that it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect metabolic pathways and cellular signaling processes, making it a candidate for further exploration in drug development.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. It has been evaluated for its potential to inhibit the growth of various bacterial strains, suggesting its utility in developing new antimicrobial agents.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells, particularly those expressing specific kinases that are critical for tumor growth. This aspect highlights its potential as a therapeutic agent in oncology.
Case Studies and Research Findings
- Antimicrobial Activity Study : A study conducted on the antimicrobial efficacy of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating effective dosage levels for potential therapeutic applications.
- Cancer Cell Proliferation Inhibition : In vitro assays demonstrated that this compound could reduce cell viability in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation.
- Enzyme Inhibition Studies : The compound was screened against several enzymes implicated in cancer metabolism, showing promising results as an inhibitor of key metabolic pathways. This suggests its potential role in combination therapies targeting metabolic reprogramming in cancer cells.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound Name | Biological Activity | Notable Differences |
---|---|---|
2-[(Cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | Moderate anticancer activity | Different substitution pattern affects potency |
Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate | Lower antimicrobial activity | Ester vs. acid group influences solubility |
Properties
IUPAC Name |
3-(cyclopropanecarbonylamino)thiophene-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c11-8(5-1-2-5)10-6-3-4-14-7(6)9(12)13/h3-5H,1-2H2,(H,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRBWOPHGUTADS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(SC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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